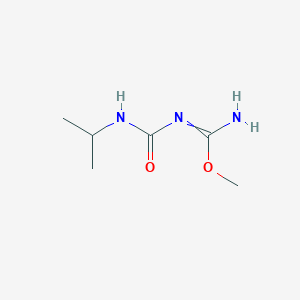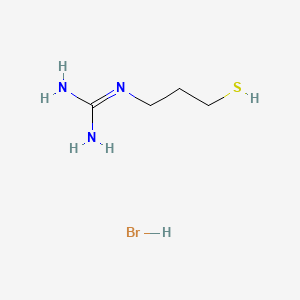
2-(3-Sulfanylpropyl)guanidine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Sulfanylpropyl)guanidine;hydrobromide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound, in particular, has a sulfanyl group attached to a propyl chain, which is further connected to a guanidine moiety, and is stabilized as a hydrobromide salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Sulfanylpropyl)guanidine;hydrobromide typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale synthesis techniques. These methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling chemistry . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Sulfanylpropyl)guanidine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The guanidine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position .
Wissenschaftliche Forschungsanwendungen
2-(3-Sulfanylpropyl)guanidine;hydrobromide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Sulfanylpropyl)guanidine;hydrobromide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with anionic groups, such as phosphates and carboxylates, which are common in biological systems . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A basic compound with similar hydrogen bonding capabilities.
Aminomethanamidine: Another guanidine derivative with similar properties.
Diaminomethaniminium bromide: A related compound used in similar applications.
Uniqueness
2-(3-Sulfanylpropyl)guanidine;hydrobromide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with sulfur-containing groups are desired .
Eigenschaften
CAS-Nummer |
40775-02-8 |
|---|---|
Molekularformel |
C4H12BrN3S |
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
2-(3-sulfanylpropyl)guanidine;hydrobromide |
InChI |
InChI=1S/C4H11N3S.BrH/c5-4(6)7-2-1-3-8;/h8H,1-3H2,(H4,5,6,7);1H |
InChI-Schlüssel |
IYMHGSLYGSZSSK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=C(N)N)CS.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
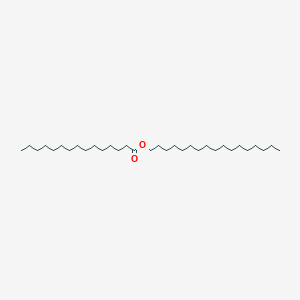
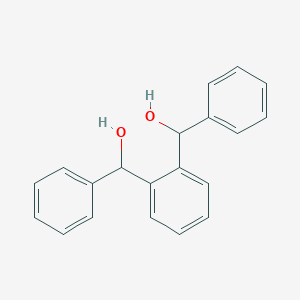
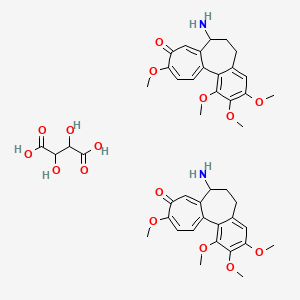
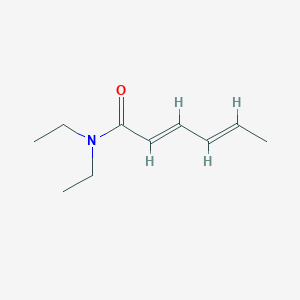
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
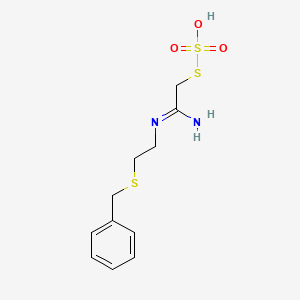
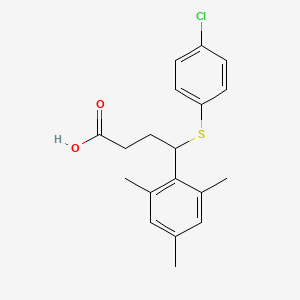
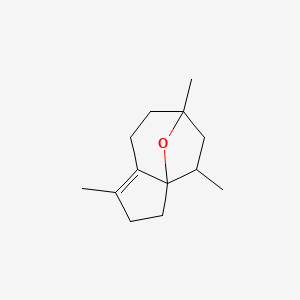
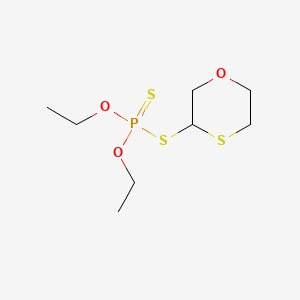
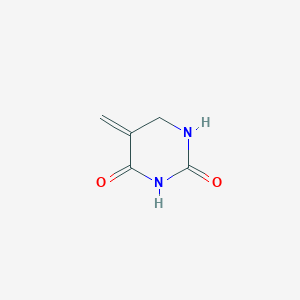

![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
